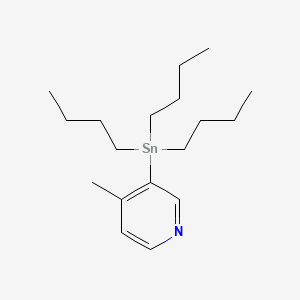
4-Methyl-3-(tributylstannyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-(tributylstannyl)pyridine: is an organotin compound with the molecular formula C18H33NSn and a molecular weight of 382.17 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and a tributylstannyl group at the 3-position. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions .
作用机制
Target of Action
It’s known that organotin compounds like tributyltin can interact with a variety of biological targets, including enzymes and cellular structures, due to their high reactivity .
Mode of Action
Organotin compounds generally exert their effects through interactions with thiol groups in proteins, potentially altering protein function .
Biochemical Pathways
Organotin compounds can interfere with various cellular processes, including signal transduction and gene expression .
Pharmacokinetics
As a general rule, organotin compounds are absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the bile .
Result of Action
Organotin compounds can cause a variety of effects, including cytotoxicity, genotoxicity, and endocrine disruption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methyl-3-(tributylstannyl)pyridine . For instance, pH and temperature can affect the stability and reactivity of organotin compounds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(tributylstannyl)pyridine typically involves the stannylation of 4-methyl-3-bromopyridine. The reaction is carried out using tributyltin hydride in the presence of a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
化学反应分析
Types of Reactions: 4-Methyl-3-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Coupling Reactions: It is commonly used in Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) are often used as catalysts.
Solvents: Tetrahydrofuran (THF) or toluene are commonly used solvents.
Reaction Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C).
Major Products: The major products formed from these reactions depend on the specific reactants used. For example, in Stille coupling reactions, the product is typically a biaryl or a substituted alkene .
科学研究应用
4-Methyl-3-(tributylstannyl)pyridine has several scientific research applications, including:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: It is used in the preparation of functional materials, such as organic light-emitting diodes (OLEDs) and conductive polymers.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds and potential drug candidates.
相似化合物的比较
- 3-Methyl-5-(tributylstannyl)pyridine
- 2-Methyl-5-(tributylstannyl)pyridine
- 2-Methoxy-4-(tributylstannyl)pyridine
Comparison: 4-Methyl-3-(tributylstannyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to its analogs, it may offer different electronic and steric properties, making it suitable for specific synthetic applications .
属性
IUPAC Name |
tributyl-(4-methylpyridin-3-yl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.3C4H9.Sn/c1-6-2-4-7-5-3-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTITYJVFYFDAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CN=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656826 |
Source


|
| Record name | 4-Methyl-3-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204580-81-3 |
Source


|
| Record name | 4-Methyl-3-(tributylstannyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



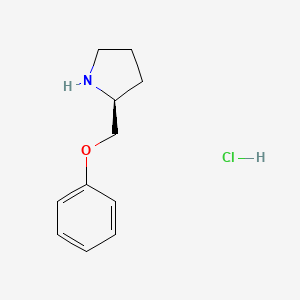
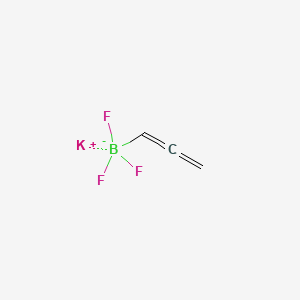


![(4S)-3-[(2S,4S)-4-azido-4-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]-2-propan-2-ylbutanoyl]-4-benzyl-1,3-oxazolidin-2-one](/img/structure/B598620.png)
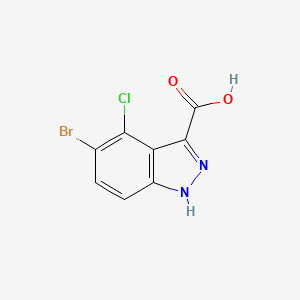
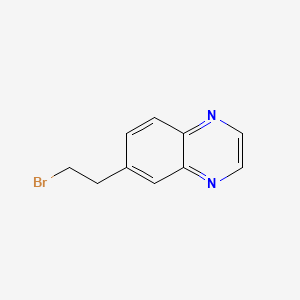
![tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B598624.png)


![2-[2-(Cyclopropylmethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B598630.png)
